molecular formula C7H9Cl2N3 B581533 3-Amino-6-azaindole dihydrochloride CAS No. 1257535-55-9

3-Amino-6-azaindole dihydrochloride

Cat. No. B581533
M. Wt: 206.07
InChI Key: OTXDTCCNVGFCPW-UHFFFAOYSA-N
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Description

3-Amino-6-azaindole dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is used in various biological activities and has been the subject of several studies .


Synthesis Analysis

Azaindoles can be synthesized from pyridine and pyrrole building blocks . A general method for the preparation of 4- and 6-azaindoles has been described . A convenient synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H has also been reported .


Molecular Structure Analysis

The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .


Chemical Reactions Analysis

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to target a variety of kinases as inhibitors .

Scientific Research Applications

  • Kinase Inhibitors Design

    • Field : Medicinal Chemistry
    • Application : Azaindole derivatives are growingly used as kinase inhibitors contributing to drug discovery and innovation .
    • Methods : The various synthetic routes used to access these compounds and the chemical pathways leading to their synthesis are discussed . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .
    • Results : The different protein kinases which have served as targets and the known molecules which have emerged from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs are presented .
  • Metal-Catalyzed Cross-Coupling Reactions

    • Field : Organic Synthesis
    • Application : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions .
    • Methods : Metal-catalyzed cross-coupling reactions constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles .
    • Results : This paper highlights the diverse synthetic methodologies developed to date involving metal-catalyzed reaction to attain azaindoles and its functionalization .

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to target a variety of kinases as inhibitors . Therefore, the future directions of 3-Amino-6-azaindole dihydrochloride could involve further exploration of its potential as a kinase inhibitor and its application in drug discovery and development .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXDTCCNVGFCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679848
Record name 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-azaindole dihydrochloride

CAS RN

1257535-55-9
Record name 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-azaindole dihydrochloride
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